4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution . The starting materials typically include methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The reaction conditions often involve heating in solvents like xylene and toluene, with catalysts such as calcium chloride and potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- 2-Methyl-8-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)quinoline
- 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether .
Uniqueness
What sets 4-[6-Methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine apart from these similar compounds is its unique structure, which combines a thienopyrimidine core with a piperazine and morpholine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H23N7OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[6-methyl-2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H23N7OS/c1-14-12-16(24-7-9-27-10-8-24)23-19(22-14)26-5-3-25(4-6-26)18-17-15(2-11-28-17)20-13-21-18/h2,11-13H,3-10H2,1H3 |
InChI Key |
NHUAMQOHFNRQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.